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Introduction
LAG-2, a member of the Delta/Serrate/LAG-2 (DSL) family of transmembrane ligands, is a

critical component of the highly conserved Notch signaling pathway. This pathway governs a

wide array of cell-cell communication events that are essential for embryonic development,

tissue homeostasis, and stem cell maintenance. Dysregulation of Notch signaling, including

aberrant LAG-2 activity, is implicated in various developmental disorders and cancers. The

ability to visualize and quantify LAG-2 signaling dynamics in real-time within living organisms is

paramount for understanding its fundamental biological roles and for the development of

targeted therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the live

imaging of LAG-2 signaling, with a primary focus on the powerful genetic model organism,

Caenorhabditis elegans (C. elegans), where many of the foundational principles of this

pathway have been elucidated. The techniques described herein are adaptable to other model

systems and cell culture-based assays.

Core Concepts in Live Imaging of LAG-2 Signaling
Live-cell imaging of LAG-2 signaling primarily relies on the use of genetically encoded

fluorescent reporters. These reporters allow for the visualization of LAG-2 protein localization,
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expression dynamics, and interaction with its receptor, LIN-12 (the C. elegans Notch homolog),

in intact, living organisms. Two main types of reporters are commonly used:

Translational Reporters: These involve fusing a fluorescent protein (FP) directly to the LAG-2

protein. This allows for the direct visualization of the LAG-2 protein's subcellular localization,

trafficking, and turnover.

Transcriptional Reporters: These reporters utilize the lag-2 promoter to drive the expression

of a fluorescent protein, often localized to the nucleus (e.g., by fusion to a histone). This

provides a readout of when and in which cells the lag-2 gene is being actively transcribed.

By combining these reporters with fluorescently tagged Notch receptors (e.g., LIN-

12::mNeonGreen), researchers can simultaneously visualize both the ligand and receptor to

study their dynamic interactions during signaling events.[1]

Key Signaling Pathway and Experimental Workflow
The canonical LAG-2/Notch signaling pathway is initiated by the binding of LAG-2 on the

signaling cell to the LIN-12/Notch receptor on the receiving cell. This interaction triggers a

series of proteolytic cleavages of the receptor, ultimately releasing the Notch Intracellular

Domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional

co-activator to regulate the expression of target genes.
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Figure 1: Simplified LAG-2/Notch Signaling Pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9372767/
https://www.benchchem.com/product/b1193173?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The general workflow for live imaging of LAG-2 signaling involves several key stages, from the

generation of reporter strains to image acquisition and analysis.
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Figure 2: General Experimental Workflow.

Detailed Experimental Protocols
Protocol 1: Generation of Endogenously Tagged LAG-
2::FP Reporter Strains in C. elegans using CRISPR/Cas9
This protocol outlines the steps for knocking in a fluorescent protein (FP) sequence at the

endogenous lag-2 locus. This method ensures that the LAG-2::FP fusion protein is expressed
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under the control of its native regulatory elements.

Materials:

C. elegans strain with integrated Cas9 (optional, but improves efficiency)

Alt-R® CRISPR-Cas9 crRNA targeting the desired insertion site in lag-2

Alt-R® CRISPR-Cas9 tracrRNA

Alt-R® S.p. Cas9 Nuclease

Single-stranded donor oligonucleotide (ssODN) or plasmid repair template containing the FP

sequence flanked by homology arms (~50-100 bp) corresponding to the genomic sequences

upstream and downstream of the crRNA target site.

Co-injection markers (e.g., pRF4 plasmid for a roller phenotype)

Microinjection setup

Procedure:

Design and Synthesize CRISPR Components:

Identify a suitable PAM site (NGG) near the C-terminus of the lag-2 coding sequence for

C-terminal tagging.

Design and order a crRNA targeting this site.

Design a repair template containing the FP sequence (e.g., mTurquoise2, mNeonGreen)

just before the stop codon, flanked by homology arms. The PAM site in the repair template

should be mutated to prevent re-cutting by Cas9.

Prepare Injection Mix:

Anneal the crRNA and tracrRNA to form the guide RNA (gRNA) complex.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assemble the ribonucleoprotein (RNP) complex by incubating the gRNA with Cas9

nuclease.

Combine the RNP complex, repair template, and co-injection marker in nuclease-free

water. A typical final concentration for the repair template is 50-100 ng/µl.

Microinjection:

Inject the gonad of young adult C. elegans hermaphrodites.

Screening for Edited Progeny:

Single the injected P0 animals onto individual plates.

Screen the F1 progeny for the co-injection marker phenotype (e.g., rollers).

From plates with a high incidence of the co-injection marker phenotype ("jackpot plates"),

single F1 animals.

Screen the F2 progeny of these F1s for fluorescence using a fluorescence dissecting

microscope.

Confirm the correct insertion by PCR genotyping and sequencing.

Protocol 2: Live Imaging of LAG-2 Signaling in C.
elegans using Spinning Disk Confocal Microscopy
This protocol is adapted from established methods for live imaging of developmental processes

in C. elegans.[1]

Materials:

C. elegans strain expressing LAG-2::mTurquoise2 and/or LIN-12::mNeonGreen.

M9 buffer.

5% Noble agar pads on microscope slides.
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Anesthetic (e.g., 10 mM levamisole or 0.1% tricaine/0.01% tetramisole in M9).

Coverslips.

Spinning disk confocal microscope equipped with appropriate lasers (e.g., 440 nm for

mTurquoise2, 514 nm for mNeonGreen) and a sensitive camera (e.g., EM-CCD).

Procedure:

Animal Preparation:

Pick gravid adult hermaphrodites or larvae at the desired developmental stage from NGM

plates.

Place a small drop (~5 µl) of M9 buffer containing the anesthetic onto a 5% Noble agar

pad on a microscope slide.

Transfer the worms into the drop.

Gently lower a coverslip over the drop, avoiding air bubbles. The worms will be

immobilized between the agar pad and the coverslip.

Microscopy Setup:

Mount the slide on the stage of the spinning disk confocal microscope.

Use a high-magnification, high-numerical-aperture objective (e.g., 100x/1.4 NA oil

immersion) for subcellular resolution.

Set the appropriate laser lines and emission filters for the fluorescent proteins being

imaged.

Adjust laser power and exposure time to obtain a good signal-to-noise ratio while

minimizing phototoxicity.

Image Acquisition:
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Locate the cells of interest (e.g., the anchor cell and ventral uterine precursor cells in the

developing gonad).

Acquire z-stacks to capture the three-dimensional structure of the cells.

For dynamic processes, perform time-lapse imaging by acquiring z-stacks at regular

intervals (e.g., every 1-5 minutes).

Image Analysis:

Use image analysis software (e.g., ImageJ/Fiji, MetaMorph) to process the acquired

images.

Tasks may include maximum intensity projections of z-stacks, background subtraction,

and fluorescence intensity quantification.

For quantitative analysis, define regions of interest (ROIs) around specific subcellular

structures (e.g., cell membrane, nucleus) and measure the mean fluorescence intensity

over time.

Quantitative Data Presentation
Quantitative analysis of live imaging data is crucial for understanding the dynamics of LAG-2

signaling. This can include measuring changes in protein levels, localization, and mobility.

While specific quantitative data for LAG-2 dynamics are context-dependent, the following table

presents representative data from a study on the Notch ligand Dll1 in mammalian cells, which

can be obtained using techniques like Fluorescence Recovery After Photobleaching (FRAP).
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Parameter Value
Standard
Deviation

Cell Line Technique Reference

Dll1 Diffusion

Coefficient

(D)

0.08 µm²/s 0.04 µm²/s CHO FRAP-TIRF
(Sprinzak et

al., 2016)

Dll1 Immobile

Fraction
0.35 0.1 CHO FRAP-TIRF

(Sprinzak et

al., 2016)

Dll1

Endocytosis

Rate (k_off)

0.002 s⁻¹ 0.001 s⁻¹ CHO FRAP-TIRF
(Sprinzak et

al., 2016)

This table provides an example of the types of quantitative data that can be generated from live

imaging experiments. Actual values for LAG-2 in C. elegans may vary and should be

determined experimentally.

Advanced Techniques
For more detailed mechanistic insights, advanced imaging techniques can be employed:

Fluorescence Resonance Energy Transfer (FRET): FRET can be used to detect the direct

interaction between LAG-2 and LIN-12/Notch in real-time. This would typically involve

tagging LAG-2 and LIN-12 with a FRET pair of fluorescent proteins (e.g., CFP and YFP, or

mTurquoise2 and mNeonGreen). An increase in FRET efficiency upon cell-cell contact would

indicate ligand-receptor engagement.

Fluorescence Recovery After Photobleaching (FRAP): FRAP can be used to measure the

mobility of LAG-2::FP on the cell membrane. By photobleaching a small region of the

membrane and monitoring the recovery of fluorescence, one can determine the diffusion

coefficient and the fraction of immobile protein. This can provide insights into how LAG-2 is

clustered or constrained within the membrane during signaling.

Conclusion
The live imaging techniques described in these application notes provide a powerful toolkit for

the investigation of LAG-2 signaling dynamics. By combining genetically encoded reporters
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with advanced microscopy, researchers can gain unprecedented insights into the spatial and

temporal regulation of this critical signaling pathway. These approaches are essential for

dissecting the molecular mechanisms of Notch-mediated cell fate decisions and for evaluating

the efficacy of novel therapeutic agents targeting this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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